Cas no 70553-75-2 (Aflatrem)

Aflatrem structure
Nome del prodotto:Aflatrem
Aflatrem Proprietà chimiche e fisiche
Nomi e identificatori
-
- 4H-3,15a-Epoxy-1-benzoxepino[6',7':6,7]indeno[1,2-b]indol-4-one,9-(1,1-dimethyl-2-propen-1-yl)-2,3,5b,6,7,7a,8,13,13b,13c,14,15-dodecahydro-5b-hydroxy-2,2,13b,13c-tetramethyl-,(3R,5bS,7aS,13bS,13cR,15aS)-
- Aflatrem
- 4H-3,15a-Epoxy-1-benzoxepino[6',7':6,7]indeno[1,2-b]indol-4-one,9-(1,1-dimethyl-2-propen-1-yl)-2,3,5b,6,7,7a,8,13,13b,13c,14,
- 4H-3,15a-Epoxy-1-benzoxepino[6',7':6,7]indeno[1,2-b]indol-4-one,9-(1,1-dimethyl-2-propen-1-yl)-2,3,5b,6,7,7a,8,13,13b,13c,14,15-dodecahydro-5b-hydroxy-2,2,13b,13c-tetramethyl-,(3R,5bS,7aS,13bS,13cR,15
- ZEL123Y65D
- AFLATREME
- C20555
- Q27295396
- CHEMBL327558
- 4H-3,15a-Epoxy-1-benzoxepino(6',7':6,7)indeno(1,2-b)indol-4-one, 9-(1,1-dimethyl-2-propenyl)-2,3,5b,6,7,7a,8,13,13b,13c,14,15-dodecahydro-5b-hydroxy-2,2,13b,13c-tetramethyl-, (3R-(3alpha,5balpha,7abeta,13balpha,13cbeta,15aalpha))-
- (1S,4R,5S,16S,19S,23R)-19-hydroxy-4,5,24,24-tetramethyl-12-(2-methylbut-3-en-2-yl)-25,26-dioxa-7-azaheptacyclo[21.2.1.01,20.04,19.05,16.06,14.08,13]hexacosa-6(14),8,10,12,20-pentaen-22-one
- 4H-3,15A-EPOXY-1-BENZOXEPINO(6',7':6,7)INDENO(1,2-B)INDOL-4-ONE, 9-(1,1-DIMETHYL-2-PROPEN-1-YL)-2,3,5B,6,7,7A,8,13,13B,13C,14,15-DODECAHYDRO-5B-HYDROXY-2,2,13B,13C-TETRAMETHYL-, (3R,5BS,7AS,13BS,13CR,15AS)-
- 70553-75-2
- 4H-3,15A-EPOXY-1-BENZOXEPINO(6',7':6,7)INDENO(1,2-B)INDOL-4-ONE, 9-(1,1-DIMETHYL-2-PROPENYL)-2,3,5B,6,7,7A,8,13,13B,13C,14,15-DODECAHYDRO-5B-HYDROXY-2,2,13B,13C-TETRAMETHYL-, (3R-(3.ALPHA.,5B.ALPHA.,7A.BETA.,13B.ALPHA.,13C.BETA.,15A.ALPHA.))-
- UNII-ZEL123Y65D
- (3R,5bS,7aS,13bS,13cR,15aS)-\\ 9-(1,1-Dimethyl-2-propenyl)-2,3,5b,6,7,7a,8,13,13b,13c,14,15-dodecahydro-5b-\\ hydroxy-2,2,13b,13c-tetramethyl-4H-3,15a-epoxy-1-\\ benzoxepino[6',7':6,7]indeno[1,2-b]indol-4-one
- CHEBI:181944
- 4H-3,15a-Epoxy-1-benzoxepino(6',7':6,7)indeno(1,2-b)indol-4-one, 9-(1,1-dimethyl-2-propenyl)-2,3,5b,6,7,7a,8,13,13b,13c,14,15-dodecahydro-5b-hydroxy-2,2,13b,13c-tetramethyl-, (3R,5bS,7aS,13bS,13cR,15aS)-
- 19-Hydroxy-4,5,24,24-tetramethyl-12-(2-methylbut-3-en-2-yl)-25,26-dioxa-7-azaheptacyclo[21.2.1.01,20.04,19.05,16.06,14.08,13]hexacosa-6(14),8,10,12,20-pentaen-22-one
- NS00127058
- DTXSID70990787
- NSC629669
- AKOS040761314
- 1,1-dimethylallyl-hydroxy-tetramethyl-[?]one
- 4H-3,15a-Epoxy-1-benzoxepino[6',7':6,7]indeno[1,2-b]indol-4-one, 9-(1,1-dimethyl-2-propenyl)-2,3,5b,6,7,7a,8,13,13b,13c,14,15-dodecahydro-5b-hydroxy-2,2,13b,13c-tetramethyl-, [3R-(3.alpha.,5b.alpha.,7a.beta.,13b.alpha.,13c.beta.,15a.alpha.)]-
- 5b-hydroxy-2,2,13b,13c-tetramethyl-9-(2-methylbut-3-en-2-yl)-2,3,5b,6,7,7a,8,13,13b,13c,14,15-dodecahydro-4h-3,15a-epoxy[1]benzoxepino[6',7':6,7]indeno[1,2-b]indol-4-one
- alpha,alpha-Dimethylallylpaspalinine
- HY-N7780
- CS-0137563
-
- Inchi: 1S/C32H39NO4/c1-8-27(2,3)20-10-9-11-21-24(20)19-16-18-12-13-31(35)23-17-22(34)26-28(4,5)37-32(23,36-26)15-14-29(31,6)30(18,7)25(19)33-21/h8-11,17-18,26,33,35H,1,12-16H2,2-7H3/t18-,26-,29+,30+,31+,32-/m0/s1
- Chiave InChI: YVDJBQQJIDPRKP-SLUQHKSNSA-N
- Sorrisi: O([H])[C@]12C3=C([H])C([C@@]4([H])C(C([H])([H])[H])(C([H])([H])[H])O[C@]3(C([H])([H])C([H])([H])[C@]1(C([H])([H])[H])[C@@]1(C([H])([H])[H])C3=C(C5=C(C([H])=C([H])C([H])=C5N3[H])C(C([H])=C([H])[H])(C([H])([H])[H])C([H])([H])[H])C([H])([H])[C@]1([H])C([H])([H])C2([H])[H])O4)=O
Proprietà calcolate
- Massa esatta: 501.28807
- Massa monoisotopica: 501.288
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 2
- Conta accettatore di obbligazioni idrogeno: 4
- Conta atomi pesanti: 37
- Conta legami ruotabili: 2
- Complessità: 1090
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 6
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- XLogP3: 5.1
- Superficie polare topologica: 71.6
Proprietà sperimentali
- Colore/forma: Powder
- Densità: 1.26
- Punto di ebollizione: 663.6°C at 760 mmHg
- Punto di infiammabilità: 355.2°C
- Indice di rifrazione: 1.643
- PSA: 71.55
- Pressione di vapore: 0.0±2.1 mmHg at 25°C
Aflatrem Informazioni sulla sicurezza
- Dichiarazione di pericolo: H303Può essere dannoso se ingerito+H313Il contatto con la pelle può essere dannoso+H333L'inalazione può essere dannosa per il corpo
- Dichiarazione di avvertimento: P264+P280+P305+P351+P338+P337+P313
- Istruzioni di sicurezza: H303+H313+H333
- Condizioni di conservazione:Conservare a 4 ℃, meglio a -4 ℃
Aflatrem Prezzodi più >>
Impresa | No. | Nome del prodotto | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
---|---|---|---|---|---|---|---|---|
TargetMol Chemicals | TN3351-5mg |
Aflatrem |
70553-75-2 | 5mg |
¥ 29500 | 2024-07-20 | ||
TargetMol Chemicals | TN3351-1 mL * 10 mM (in DMSO) |
Aflatrem |
70553-75-2 | 98% | 1 mL * 10 mM (in DMSO) |
¥ 35400 | 2023-09-15 | |
TargetMol Chemicals | TN3351-5 mg |
Aflatrem |
70553-75-2 | 98% | 5mg |
¥ 29,500 | 2023-07-11 | |
A2B Chem LLC | AH23471-1mg |
aflatrem |
70553-75-2 | 98.0% | 1mg |
$837.00 | 2023-12-30 | |
A2B Chem LLC | AH23471-5mg |
aflatrem |
70553-75-2 | 98.0% | 5mg |
$910.00 | 2024-04-19 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | A81040-5 mg |
4H-3,15a-Epoxy-1-benzoxepino[6',7':6,7]indeno[1,2-b]indol-4-one,9-(1,1-dimethyl-2-propen-1-yl)-2,3,5b,6,7,7a,8,13,13b,13c,14,15-dodecahydro-5b-hydroxy-2,2,13b,13c-tetramethyl-,(3R,5bS,7aS,13bS,13cR,15aS)- |
70553-75-2 | 5mg |
¥7200.0 | 2021-09-10 | ||
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | A81040-5mg |
4H-3,15a-Epoxy-1-benzoxepino[6',7':6,7]indeno[1,2-b]indol-4-one,9-(1,1-dimethyl-2-propen-1-yl)-2,3,5b,6,7,7a,8,13,13b,13c,14,15-dodecahydro-5b-hydroxy-2,2,13b,13c-tetramethyl-,(3R,5bS,7aS,13bS,13cR,15aS)- |
70553-75-2 | ,98.0% | 5mg |
¥7200.0 | 2023-09-08 | |
SHANG HAI TAO SHU Biotechnology Co., Ltd. | TN3351-1 mg |
Aflatrem |
70553-75-2 | 1mg |
¥3635.00 | 2022-04-26 | ||
TargetMol Chemicals | TN3351-1 ml * 10 mm |
Aflatrem |
70553-75-2 | 1 ml * 10 mm |
¥ 35400 | 2024-07-20 |
Aflatrem Letteratura correlata
-
J. E. Saxton Nat. Prod. Rep. 1994 11 493
-
Wei Xu,Diego J. Gavia,Yi Tang Nat. Prod. Rep. 2014 31 1474
-
John W. Blunt,Brent R. Copp,Robert A. Keyzers,Murray H. G. Munro,Michèle R. Prinsep Nat. Prod. Rep. 2016 33 382
-
Yudai Matsuda,Ikuro Abe Nat. Prod. Rep. 2016 33 26
-
Shu-Ming Li Nat. Prod. Rep. 2010 27 57
70553-75-2 (Aflatrem) Prodotti correlati
- 57186-25-1(Paxilline)
- 955903-90-9(4-oxo-3,4-dihydro-2H-1-benzopyran-6-sulfonamide)
- 2171713-99-6(4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-{2-(1-methylcyclopropyl)ethylcarbamoyl}butanoic acid)
- 1936376-33-8(Methyl 4-amino-5,5-dimethyl-2-oxo-2,5-dihydrofuran-3-carboxylate)
- 18599-22-9(4-Bromo-3,3,4,4-tetrafluoro-1-butene)
- 271775-43-0(N-(3-Nitrophenyl)-2-(pyridin-2-ylsulfanyl)acetamide)
- 156469-74-8(diethyl cis-1-benzylpyrrolidine-3,4-dicarboxylate)
- 1806994-94-4(Methyl 3-(aminomethyl)-5-cyano-2-(difluoromethyl)pyridine-4-acetate)
- 1882554-70-2(4-bromo-N-tert-butylthiophene-3-carboxamide)
- 1159678-62-2(5-Amino-1-(3-fluoro-2-methoxy-phenyl)-1H-pyrazole-4-carbonitrile)
Fornitori consigliati
Shanghai Joy Biotech Ltd
Membro d'oro
CN Fornitore
Grosso

Jinan Hanyu Chemical Co.,Ltd.
Membro d'oro
CN Fornitore
Grosso

pengshengyue
Membro d'oro
CN Fornitore
Grosso

Nantong Boya Environmental Protection Technology Co., Ltd
Membro d'oro
CN Fornitore
Grosso

Xiamen PinR Bio-tech Co., Ltd.
Membro d'oro
CN Fornitore
Grosso
